molecular formula C17H20N2O4 B557160 Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid CAS No. 66863-43-2

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Cat. No. B557160
CAS RN: 66863-43-2
M. Wt: 316.35 g/mol
InChI Key: FHEPEWKHTOVVAT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (CAS# 66863-43-2) is a useful research chemical . It is a reactant involved in the synthesis of molecules for biological studies .


Synthesis Analysis

This compound is used as a reactant in the synthesis of various molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .


Molecular Structure Analysis

The empirical formula of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is C17H20N2O4 . Its molecular weight is 316.35 .


Chemical Reactions Analysis

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is involved in the synthesis of molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .


Physical And Chemical Properties Analysis

The compound is a white to light cream crystalline powder . It has a predicted boiling point of 525.6±50.0 °C and a predicted density of 1.322±0.06 g/cm3 . The compound’s pKa is predicted to be 3.98±0.20 .

Scientific Research Applications

Synthesis of Harmine Derivatives

Boc-L-Tpi-OH is used as a reactant in the synthesis of harmine derivatives. These derivatives are studied for their cytotoxicity and insecticidal activities , which are important in the development of new therapeutic agents and pesticides .

Isoquinolines and β-Carbolines Synthesis

This compound is involved in the synthesis of isoquinolines and β-carbolines through oxidative decarboxylation . These molecules have a range of biological activities and are significant in medicinal chemistry .

Synthesis of 3-Deazapurines

Boc-L-Tpi-OH is also used in the synthesis of 3-deazapurines, which are analogs of purines. Purine analogs are widely used in pharmaceuticals, particularly as antiviral and anticancer agents .

Cytotoxic Evaluation

The compound is utilized for cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines. This evaluation is crucial for understanding the potential therapeutic effects of these compounds .

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPEWKHTOVVAT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.